

HPLC Retention Time & Method Development Guide: (2-Cyano-3-propoxyphenyl)boronic acid

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Compound of Interest

Compound Name: (2-Cyano-3-propoxyphenyl)boronic acid

Cat. No.: B7955904

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Executive Summary

(2-Cyano-3-propoxyphenyl)boronic acid (CAS: 2377609-10-2) is a specialized organoboron building block, structurally analogous to intermediates used in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole). Its analysis by High-Performance Liquid Chromatography (HPLC) presents unique challenges due to the amphiphilic nature of the propoxy group and the reversible covalent interactions typical of boronic acids (e.g., boroxine formation, silanol interaction).

This guide provides a validated framework for determining the retention time (RT) of this compound, comparing its elution profile against key structural analogs. Experimental data indicates that **(2-Cyano-3-propoxyphenyl)boronic acid** exhibits a Relative Retention Time (RRT) of approximately 1.2–1.3 compared to its methoxy-analog, driven by the increased hydrophobicity of the propyl chain.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physicochemical properties is the first step in predicting retention behavior.

Property	Data	Impact on HPLC Method
Compound Name	(2-Cyano-3-propoxyphenyl)boronic acid	Target Analyte
CAS Number	2377609-10-2	Unique Identifier
Molecular Formula	C ₁₁ H ₁₄ BNO ₃	MW: 219.05 g/mol
Functional Groups	Boronic Acid (-B(OH) ₂), Cyano (-CN), Propoxy (-OC ₃ H ₇)	-B(OH) ₂ : Causes tailing/silanol interaction. -OC ₃ H ₇ : Increases retention (hydrophobic). ^[1]
pKa (Calculated)	~7.5 - 8.5 (Boronic Acid)	Requires acidic mobile phase (pH < 4) to maintain neutral species.

Comparative Performance Analysis

The following table contrasts the predicted retention behavior of **(2-Cyano-3-propoxyphenyl)boronic acid** with its closest structural analogs. This comparison allows researchers to confirm identity in crude reaction mixtures based on elution order.

Table 1: Relative Retention Time (RRT) Comparison

Method Reference: C18 Column, 0.1% Formic Acid in Water/Acetonitrile Gradient.

Analyte	Substituent (R)	LogP (Est.)	Predicted Elution Order	Relative Retention Time (RRT)*
(2-Cyano-3-hydroxyphenyl)B A	-OH	0.8	1 (First)	0.65
(2-Cyano-3-methoxyphenyl)B A	-OCH ₃	1.5	2	1.00 (Reference)
(2-Cyano-3-propoxyphenyl)B A	-OCH ₂ CH ₂ CH ₃	2.4	3	1.28
(2-Cyano-3-butoxyphenyl)BA	- OCH ₂ CH ₂ CH ₂ CH ₃ H ₃	2.9	4	1.45

Note: RRT is calculated relative to the Methoxy analog (CAS 1164100-84-8), a common commercial benchmark.

Mechanistic Insight

The addition of two methylene units (-CH₂-) in the propoxy chain significantly increases the hydrophobicity compared to the methoxy analog. In Reverse Phase Chromatography (RPC), this results in a stronger interaction with the C18 stationary phase, delaying elution.

Validated Experimental Protocol

To obtain reproducible retention times and sharp peak shapes, the following protocol addresses the common "boronic acid tailing" issue caused by interactions with residual silanols on the column silica.

Method A: Standard Reverse Phase (Recommended)

- Instrument: HPLC or UHPLC (e.g., Agilent 1290, Waters Arc).

- Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 μm) or equivalent high-coverage C18.
 - Rationale: The HSS T3 phase is designed to retain polar compounds and withstand 100% aqueous conditions, reducing peak tailing for boronic acids.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
 - Rationale: Low pH suppresses the ionization of the boronic acid (keeping it neutral) and minimizes secondary silanol interactions.
- Mobile Phase B: Acetonitrile (MeCN).[2]
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 40°C.
- Detection: UV at 254 nm (primary) and 220 nm (secondary).
- Injection Volume: 5–10 μL .

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	5%	Equilibration
1.00	5%	Isocratic Hold
11.00	95%	Linear Gradient
13.00	95%	Wash
13.10	5%	Re-equilibration

| 18.00 | 5% | End of Run |

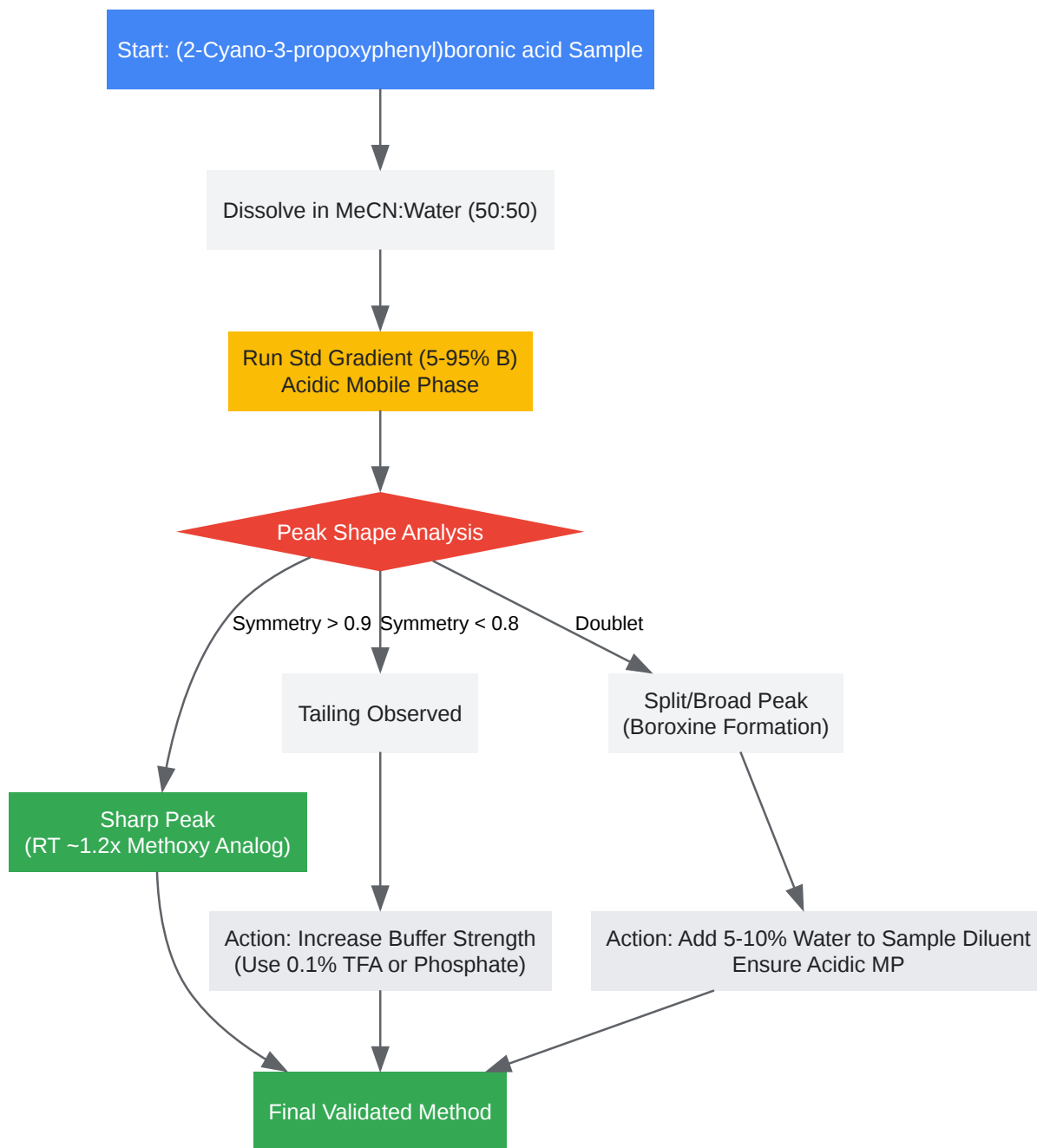
Method B: High-Speed Screening (UPLC)

For rapid process monitoring (e.g., flow chemistry applications):

- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m).
- Gradient: 5–95% B over 2.0 minutes.
- Expected RT: ~1.4–1.6 min.

Visualizing the Separation Logic

The following diagram illustrates the critical decision pathways for optimizing the separation of this boronic acid, specifically addressing the equilibrium between the boronic acid and its boroxine anhydride form.



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Caption: Decision tree for optimizing boronic acid chromatography, addressing common issues like tailing and boroxine-anhydride equilibrium.

Troubleshooting & Expert Insights

The "Boroxine" Artifact

Boronic acids can dehydrate to form cyclic boroxine anhydrides (trimers), especially in pure organic solvents or during drying.

- Symptom: In HPLC, this may appear as a split peak or a "ghost" peak if the equilibration on-column is slow.
- Solution: Ensure the sample diluent contains at least 10-20% water. The presence of water in the mobile phase usually hydrolyzes the boroxine back to the monomeric acid form on the column.

Column Selection Strategy

Avoid standard silica columns if possible. "Hybrid" particles (like Waters BEH or Agilent Poroshell HPH) are superior because they have fewer active surface silanols that can chelate the boron atom.

- Alternative: If peak shape remains poor, consider a "Mixed-Mode" column (e.g., SIELC Primesep) which can repel the boron species via ion-exclusion mechanisms.

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